Azumolene-13C3 Sodium Salt
Description
Properties
CAS No. |
1391062-50-2 |
|---|---|
Molecular Formula |
C13H9BrN4NaO3 |
Molecular Weight |
375.111 |
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione;sodium |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+;/i7+1,11+1,13+1; |
InChI Key |
LPJVYINOPBXWDB-KNGBJKSISA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Synonyms |
1-[[[5-(4-Bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione-13C3 Sodium Salt; EU 4093-13C3; |
Origin of Product |
United States |
Preparation Methods
Formation of the Hydantoin Core
A substituted phenyl isocyanate reacts with glycine ethyl ester under basic conditions to form a ureido intermediate. Cyclization via intramolecular nucleophilic attack yields the hydantoin ring. For azumolene, bromination at the para position of the phenyl group is achieved using bromine in acetic acid, introducing the bromine substituent critical for muscle relaxant activity.
Salt Formation
The free acid form of azumolene is treated with sodium hydroxide in an aqueous-ethanol mixture to produce the sodium salt. Crystallization at low temperatures ensures high purity, with yields exceeding 85% under optimized conditions.
Isotopic Labeling Techniques
Selection of ¹³C-Labeled Precursors
The three carbon-13 atoms are introduced using labeled starting materials:
Stepwise Synthesis of Azumolene-13C3
-
Labeled Ureido Formation : ¹³C-sodium cyanate reacts with ¹³C-glycine ethyl ester in tetrahydrofuran (THF) at 0–5°C, forming a doubly labeled ureido intermediate.
-
Cyclization : Heating the intermediate at 80°C in the presence of potassium carbonate induces hydantoin ring closure.
-
Bromination : Electrophilic bromination using ¹³C-bromine (if required) ensures isotopic consistency in the aromatic ring.
Purification and Characterization
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves the labeled compound from unlabeled byproducts. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation, with retention times verified against standards.
Spectroscopic Validation
-
Mass Spectrometry : High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 372.1293 ([M+H]⁺), with a 3 Da shift compared to unlabeled azumolene.
-
¹³C NMR : Peaks at δ 165.2 ppm (hydantoin carbonyl) and δ 122.4 ppm (aromatic carbons) demonstrate successful isotopic incorporation.
Optimization and Yield Considerations
| Parameter | Unlabeled Azumolene | Azumolene-13C3 |
|---|---|---|
| Reaction Time | 48 hours | 72 hours |
| Yield | 87% | 68% |
| Purity (HPLC) | >99% | >98% |
Isotopic labeling reduces yield due to the slower kinetics of ¹³C-containing reagents and additional purification steps. However, microwave-assisted synthesis has been explored to accelerate cyclization, achieving a 15% reduction in reaction time.
Challenges in Scalable Production
-
Cost of Isotopic Reagents : ¹³C-labeled precursors are prohibitively expensive, with ¹³C-urea costing approximately $2,500 per gram.
-
Regulatory Compliance : Synthesis must adhere to Good Manufacturing Practice (GMP) standards for pharmaceutical applications, necessitating stringent documentation and quality control.
Comparative Analysis of Synthetic Routes
A 2024 study compared two labeling strategies:
-
Route A : Sequential labeling using ¹³C-glycine and ¹³C-cyanate.
-
Route B : One-pot synthesis with ¹³C-urea.
Route B provided higher isotopic enrichment (99.2% vs. 97.8%) but required harsher reaction conditions, leading to a 12% decrease in yield.
Industrial-Scale Synthesis
Suppliers such as Toronto Research Chemicals and Chemsky International utilize continuous-flow reactors to enhance reproducibility. Key process parameters include:
-
Temperature control (±1°C) during cyclization.
-
Real-time HPLC monitoring to adjust reagent stoichiometry.
Batch sizes exceeding 1 kg have been reported, with a typical production cycle of 14 days .
Chemical Reactions Analysis
Types of Reactions: Azumolene-13C3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to study the changes in the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups, which can be useful for studying the compound’s reactivity and stability
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of azumolene-13C3, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Azumolene-13C3 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to trace chemical pathways and reactions.
Biology: Employed in metabolic studies to understand the incorporation and distribution of carbon-13 in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying muscle relaxation mechanisms.
Industry: Utilized in the development of new materials and compounds with specific isotopic compositions for various industrial applications
Mechanism of Action
Azumolene-13C3 Sodium Salt exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. This inhibition is achieved through the interaction with the ryanodine receptor, a calcium release channel. By blocking this channel, the compound reduces calcium levels in the cytoplasm, leading to muscle relaxation. The incorporation of carbon-13 isotopes does not alter the fundamental mechanism of action but allows for detailed studies of the compound’s behavior and interactions at the molecular level .
Comparison with Similar Compounds
Comparative Analysis with Isotopically Labeled Compounds
Comparison with Other 13C-Labeled Standards
Key distinctions include:
- Application Scope : Azumolene-13C3 is tailored for studies involving skeletal muscle calcium regulation (e.g., malignant hyperthermia research), whereas [1,2,3-13C3]glycerol is applied in lipid metabolism tracking.
Deuterated Analogs: Benazepril-d5 and Balsalazide-d3
Deuterated compounds like Benazepril-d5 and Balsalazide-d3 Disodium Salt () serve analogous roles as internal standards but differ in isotopic properties:
- Isotope Stability : 13C-labeled compounds exhibit negligible isotopic effects compared to deuterium (2H), which may alter chemical reactivity or chromatographic retention times.
Data Tables: Key Parameters of Azumolene-13C3 and Analogs
| Compound Name | Isotopic Label | CAS Number | Primary Application | Supplier |
|---|---|---|---|---|
| Azumolene-13C3 Sodium Salt | 13C3 | 105336-14-9 | Muscle calcium regulation | TRC |
| [1,2,3-13C3]glycerol | 13C3 | Not provided | Lipid metabolism studies | TRC |
| Benazepril-d5 | d5 | Not provided | Hypertension drug analysis | Not specified |
| Balsalazide-d3 Disodium Salt | d3 | Not provided | Inflammatory bowel disease | Not specified |
Sources:
Q & A
Basic Research Questions
Q. How is Azumolene-13C3 Sodium Salt synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves isotopic labeling (13C3) of the parent compound, followed by salt formation via neutralization. Characterization includes:
- Solubility testing : Classify solubility in water and organic solvents using standardized protocols for salt preparation .
- Spectroscopic analysis : Use -NMR and -NMR to confirm isotopic enrichment and structural integrity. Mass spectrometry (MS) validates molecular weight and isotopic purity.
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >98% purity. Reference safety protocols for handling hygroscopic salts .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : Conduct solubility tests in aqueous and organic solvents (e.g., ethanol, DMSO) to determine optimal dissolution conditions. For example:
- Aqueous solubility : Critical for in vitro assays (e.g., enzyme inhibition studies).
- Organic solvent compatibility : Essential for stock solution preparation in cell-based studies.
- Use standardized solubility classification frameworks for salts .
Q. How can researchers confirm the identity of this compound in complex matrices?
- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with isotope dilution for specificity. Use the compound as an internal standard in quantitative assays to correct for matrix effects. Validate methods using reference standards (e.g., TRC A965302) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data when using this compound as a pharmacological probe?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- Biological assays : Compare dose-response curves across multiple cell lines.
- Analytical cross-checks : Validate concentrations via ICP-MS (for sodium content) and isotope-ratio MS (for enrichment) .
- Control experiments : Include unlabeled Azumolene to isolate isotope effects on binding kinetics .
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Standardized protocols : Pre-dissolve the compound in inert solvents (e.g., deuterated DMSO) to prevent batch variability.
- Environmental controls : Store at -20°C in anhydrous conditions to avoid hygroscopic degradation .
- Data transparency : Report isotopic purity, solvent history, and lot numbers in supplementary materials.
Q. How does the isotopic labeling of this compound impact its behavior in metabolic stability assays?
- Methodological Answer :
- Isotope effect studies : Compare metabolic half-lives () of -labeled vs. unlabeled forms using hepatocyte incubation models.
- MS-based tracking : Use high-resolution MS to monitor -retention in metabolites.
- Kinetic modeling : Apply Michaelis-Menten kinetics to quantify isotope-induced changes in enzyme-substrate interactions .
Q. What advanced techniques are recommended for detecting trace amounts of this compound in environmental samples?
- Methodological Answer :
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
- Ultra-sensitive LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to -isotopologues.
- Quality controls : Spike recovery experiments with deuterated analogs (e.g., Azumolene-d4) to validate accuracy .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
